molecular formula C10H6ClNO2 B12894253 5,8-Quinolinedione, 2-chloro-4-methyl- CAS No. 101402-58-8

5,8-Quinolinedione, 2-chloro-4-methyl-

Cat. No.: B12894253
CAS No.: 101402-58-8
M. Wt: 207.61 g/mol
InChI Key: VKVAWGYZXSHGNH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-quinolinedione derivatives typically involves the oxidation of quinoline or its derivatives. One common method includes the use of oxidizing agents such as sodium chlorate in acidic conditions . The reaction conditions often require careful control to avoid side reactions and to maximize yield .

Industrial Production Methods

Industrial production methods for 5,8-quinolinedione derivatives may involve multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, followed by oxidation and purification steps. The use of catalysts and optimized reaction conditions are crucial for large-scale production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Quinolinedione, 2-chloro-4-methyl- is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the chlorine and methyl groups at specific positions on the quinoline ring contributes to its distinct chemical and biological properties .

Properties

CAS No.

101402-58-8

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

2-chloro-4-methylquinoline-5,8-dione

InChI

InChI=1S/C10H6ClNO2/c1-5-4-8(11)12-10-7(14)3-2-6(13)9(5)10/h2-4H,1H3

InChI Key

VKVAWGYZXSHGNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)C=CC2=O)Cl

Origin of Product

United States

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